molecular formula C12H25NO B13937419 N-Ethyl-2-isopropyl-2,4-dimethylvaleramide CAS No. 59410-26-3

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide

Cat. No.: B13937419
CAS No.: 59410-26-3
M. Wt: 199.33 g/mol
InChI Key: TXZSLZLHRVGMMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-isopropyl-2,4-dimethylvaleramide typically involves the reaction of 2,4-dimethylvaleric acid with ethylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-isopropyl-2,4-dimethylvaleramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2,4-dimethylvaleramide
  • 2-Isopropyl-2,4-dimethylvaleramide
  • N-Ethyl-2-isopropylvaleramide

Uniqueness

N-Ethyl-2-isopropyl-2,4-dimethylvaleramide is unique due to its specific combination of ethyl, isopropyl, and dimethyl groups on the valeramide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

CAS No.

59410-26-3

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-ethyl-2,4-dimethyl-2-propan-2-ylpentanamide

InChI

InChI=1S/C12H25NO/c1-7-13-11(14)12(6,10(4)5)8-9(2)3/h9-10H,7-8H2,1-6H3,(H,13,14)

InChI Key

TXZSLZLHRVGMMP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)(CC(C)C)C(C)C

Origin of Product

United States

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